Product packaging for 3-(3,4-Dimethylphenyl)-2-methyl-1-propene(Cat. No.:CAS No. 951892-14-1)

3-(3,4-Dimethylphenyl)-2-methyl-1-propene

Cat. No.: B3315155
CAS No.: 951892-14-1
M. Wt: 160.25 g/mol
InChI Key: IEOJTZMHQAMZRW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-2-methyl-1-propene (CAS 951892-14-1) is a valuable organic building block with the molecular formula C12H16 and a molecular weight of 160.25 g/mol . This compound is primarily utilized in research and development, particularly in advanced organic synthesis methodologies and materials science . Its structure, featuring a trisubstituted alkene linked to a 3,4-dimethylphenyl group, makes it a versatile intermediate for constructing more complex molecular architectures. One of its key research applications is in transition metal-catalyzed reactions, such as the Mizoroki-Heck reaction, which is a powerful method for carbon-carbon bond formation . Furthermore, its synthesis and reactivity are of interest in the study of zeolite-catalyzed processes for producing aromatic derivatives, highlighting its relevance in both academic and industrial chemistry contexts . The compound is offered with a typical purity of 95% and is intended for research purposes only. It is strictly not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B3315155 3-(3,4-Dimethylphenyl)-2-methyl-1-propene CAS No. 951892-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethyl-4-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)7-12-6-5-10(3)11(4)8-12/h5-6,8H,1,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOJTZMHQAMZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247465
Record name 1,2-Dimethyl-4-(2-methyl-2-propen-1-yl)benzene
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Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-14-1
Record name 1,2-Dimethyl-4-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-4-(2-methyl-2-propen-1-yl)benzene
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Dehydration of the Alcohol:the Synthesized Alcohol is then Subjected to Dehydration Using a Strong Acid Catalyst, Such As Sulfuric Acid H₂so₄ or Phosphoric Acid H₃po₄ , Typically with Heating.pdx.eduthe Mechanism Proceeds in Several Steps:

Catalytic Synthesis Approaches

Modern synthetic chemistry often favors catalytic methods for their efficiency and atom economy. Transition metal-catalyzed reactions are particularly prominent.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov This method is highly suitable for the synthesis of this compound. The reaction would involve coupling an aryl halide, such as 4-bromo-1,2-dimethylbenzene or 4-iodo-1,2-dimethylbenzene (B1295298), with isobutylene (B52900) (2-methylpropene).

The catalytic cycle generally involves the following steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by insertion of the alkene into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

Table 3: Typical Components for a Mizoroki-Heck Reaction

Component Example(s) Function
Aryl Halide 4-Iodo-1,2-dimethylbenzene, 4-Bromo-1,2-dimethylbenzeneProvides the aryl group (electrophile)
Alkene Isobutylene (2-Methylpropene)Provides the alkene moiety
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Catalyzes the C-C bond formation
Ligand (optional) Triphenylphosphine (PPh₃), Tri-o-tolylphosphineStabilizes the palladium catalyst and influences reactivity
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)Neutralizes the hydrogen halide produced and regenerates the catalyst
Solvent Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), TolueneProvides the reaction medium

The Heck reaction offers a direct and efficient route to the target compound, avoiding the use of stoichiometric organometallic reagents. nih.gov

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex molecules. While specific organocatalytic routes for this compound are not extensively documented in the literature, analogous transformations for the synthesis of trisubstituted alkenes provide a conceptual framework. For instance, Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be facilitated by organocatalysts. tandfonline.com This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. In a hypothetical application to the target molecule, an organocatalyst could be employed to promote the reaction between 3,4-dimethylbenzaldehyde (B1206508) and a suitable carbanion precursor, although this is not a standard approach for this type of alkene.

More relevant are modern organocatalytic methods that enable the formation of trisubstituted alkenes with high stereoselectivity. These methods often involve the activation of substrates through the formation of transient, highly reactive intermediates like enamines or iminium ions. While these are powerful tools in asymmetric synthesis, their direct application to a non-functionalized hydrocarbon like this compound is not a commonly reported strategy.

Zeolite-Catalyzed Syntheses of Aromatic Derivatives

Zeolites, which are crystalline aluminosilicates with a porous structure, are widely used as solid acid catalysts in the petrochemical industry. Their well-defined pore structures and tunable acidity make them suitable for shape-selective reactions, including the alkylation of aromatic compounds. lidsen.com The synthesis of this compound could theoretically be achieved through the Friedel-Crafts alkylation of o-xylene (B151617) (3,4-dimethylbenzene) with an isobutylene equivalent, such as isobutylene itself, tert-butanol, or methyl-tert-butyl ether (MTBE), over a zeolite catalyst.

Zeolites such as BEA, MFI, and MWW are known to be active in the alkylation of various aromatic hydrocarbons with olefins. lidsen.com For example, zeolite Y has been utilized for the alkylation of benzene (B151609) with ethylene (B1197577). lidsen.com The catalytic activity of these materials is influenced by the nature and distribution of acid sites within the zeolite framework. lidsen.com In the context of synthesizing this compound, the choice of zeolite would be critical to control regioselectivity and minimize side reactions like isomerization or polymerization of the olefin. The shape-selective nature of certain zeolites could potentially favor the desired product over other isomers. masterorganicchemistry.com

Table 1: Zeolite Catalysts in Aromatic Alkylation

Zeolite Type Reactants Key Features
MWW (MCM-22) Benzene + Olefins Acid sites in half-cavities on the outer surface. lidsen.com
BEA Benzene + Propylene High activity, but may require high benzene-to-olefin ratio for stability. lidsen.com
Y Zeolite Benzene + Ethylene Can be used in binder-free acidic form. lidsen.com

| MFI (ZSM-5) | Toluene + Methanol | Shape-selective properties. lidsen.com |

Optimization of Reaction Parameters

The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. The following subsections discuss key parameters that would need to be optimized for the synthesis of this compound.

Temperature and Pressure Influence on Synthetic Efficiency

Temperature is a critical parameter that affects reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or decomposition of products. For instance, in a study on the synthesis of a related compound, 3-(4-methoxyphenyl)-2-methyl-1-methoxypropane, the reaction was carried out at 65°C. researchgate.net In some cases, higher temperatures can enhance the polymerization of resins, leading to improved mechanical properties in unrelated applications. googleapis.com

Pressure is a significant factor primarily in gas-phase reactions or reactions involving gaseous reagents. In a high-pressure hydrogenation reaction, a pressure of approximately 2000 psig was applied. researchgate.net For zeolite-catalyzed gas-phase alkylations, both temperature and pressure would be key variables to optimize for maximizing the yield and selectivity of the desired product.

Catalyst Loading and Ligand Design Optimization

In catalyzed reactions, the amount of catalyst used (catalyst loading) and the nature of the ligands attached to a metal center are crucial for both activity and selectivity. In Suzuki-Miyaura cross-coupling reactions, a potential but more complex route to the target molecule, catalyst loading is typically in the range of a few mol%. researchgate.net The choice of ligand can dramatically influence the outcome of the reaction. For example, in copper-catalyzed Suzuki-Miyaura reactions, different ligands can lead to varying product yields. researchgate.net The design of novel phosphoramidite (B1245037) ligands has been shown to enable asymmetric cycloaddition reactions, highlighting the power of ligand design in controlling stereochemistry. rsc.org For a potential transition metal-catalyzed synthesis of this compound, the optimization of both the catalyst loading and the ligand structure would be essential to achieve high efficiency.

Novel and Green Synthesis Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com This has spurred the development of novel and more sustainable synthetic methods.

For the synthesis of trisubstituted alkenes, several green approaches have been reported. One method involves the use of lipase (B570770) as a biocatalyst for Knoevenagel condensation, which eliminates the need for toxic bases like piperidine (B6355638) and pyridine and allows for catalyst recycling. tandfonline.com This approach offers high yields and a simple workup procedure. tandfonline.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
3,4-dimethylbenzaldehyde
o-xylene (3,4-dimethylbenzene)
isobutylene
tert-butanol
methyl-tert-butyl ether (MTBE)
3-(4-methoxyphenyl)-2-methyl-1-methoxypropane
2-methyltetrahydrofuran (2-MeTHF)
cyclopentyl methyl ether (CPME)
piperidine

Continuous Flow Reactor Applications

Continuous flow chemistry represents a paradigm shift in the synthesis of organic compounds, moving from traditional batch processes to continuous, automated production. While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry can be applied to its synthesis. Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved safety, and easier scalability.

For instance, a study on the synthesis of 3-hydroxyazetidines utilized a photo-flow Norrish-Yang cyclisation, demonstrating the power of continuous flow in photochemical reactions. durham.ac.uk This process allowed for multi-gram scale synthesis with short residence times and high reproducibility. durham.ac.uk The researchers systematically investigated the influence of various structural components and reaction conditions, such as concentration and temperature, to optimize the yield. durham.ac.uk A key observation was the positive, though not fully understood, effect of increased temperature on the reaction's efficiency. durham.ac.uk

Another example in the realm of continuous flow involves the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. mdpi.com This work successfully employed a continuous flow photochemical setup to facilitate a multicomponent reaction, significantly reducing reaction times compared to conventional heating methods. mdpi.com The methodology proved effective for aromatic aldehydes with electron-donating groups. mdpi.com

These examples, while not directly involving this compound, highlight the potential of continuous flow technology. A hypothetical flow process for this target compound could involve the continuous pumping of starting materials, such as a derivative of 3,4-dimethylbenzaldehyde and a suitable Wittig or Horner-Wadsworth-Emmons reagent, through a heated and pressurized reactor coil to facilitate the olefination reaction.

Table 1: Illustrative Parameters for Continuous Flow Synthesis

ParameterValuePurpose
Flow Rate 0.25 - 1.0 mL/minControls residence time and reaction conversion. durham.ac.uk
Temperature 18 - 70 °CCan positively influence reaction kinetics and yield. durham.ac.uk
Concentration 0.02 - 0.15 MAffects reaction rate and product purity. durham.ac.uk
Reactor Type FEP Coil / MicroreactorProvides a large surface-area-to-volume ratio for efficient heat and mass transfer. mdpi.com

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods offer green and efficient alternatives to traditional synthetic protocols, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Synthesis:

Photochemistry utilizes light to induce chemical reactions. The synthesis of an α-methylated chalcone (B49325), (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, was achieved via a classical aldol (B89426) condensation, with the E-isomer formed with high diastereoselectivity. mdpi.com This compound demonstrated photo-switchable behavior, converting from the E-isomer to the Z-isomer upon irradiation with long-wavelength light (>350 nm). mdpi.com This example, while structurally different, showcases how photochemical principles could be applied to isomerize or form the double bond in this compound.

A study on the photochemical flow synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones demonstrated the use of visible light irradiation in a continuous flow setup. mdpi.com This method, which relies on organic photoredox catalysis, proved to be a fast and efficient way to synthesize these heterocyclic compounds. mdpi.com

Electrochemical Synthesis:

Electrochemical synthesis employs electrical current to drive chemical reactions. Research into the synthesis and electrochemical properties of 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes provides insight into the construction of complex aryl-substituted molecules. nih.gov The synthesis involved the reaction of a sodium 1,2-diphosphacyclopentadienide with an iron complex to yield the target ferrocene (B1249389) derivative. nih.gov The electrochemical properties of the resulting compound were then studied, demonstrating the influence of substituent positions on the electronic behavior of the molecule. nih.gov

Table 2: Comparison of Photochemical and Electrochemical Methods

FeaturePhotochemical SynthesisElectrochemical Synthesis
Energy Source Light (e.g., UV, visible)Electrical Current
Key Principle Excitation of molecules to higher energy statesOxidation and reduction at electrodes
Potential Advantages High selectivity, mild conditions, temporal and spatial controlAvoidance of stoichiometric reagents, mild conditions, direct functionalization
Relevant Example E/Z photo-switching of α-methyl chalcone mdpi.comSynthesis of 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes nih.gov

Reaction Mechanisms and Reactivity Studies of 3 3,4 Dimethylphenyl 2 Methyl 1 Propene

Electrophilic and Nucleophilic Reactions of the Alkene Moiety

The alkene moiety is a site of high electron density, making it susceptible to attack by electrophiles. Electrophilic addition reactions are characteristic of this functional group. libretexts.org While direct nucleophilic attack on the unactivated alkene is uncommon, reactions involving nucleophiles can occur in multi-step processes or under specific catalytic conditions. masterorganicchemistry.comyoutube.com

The double bond of 3-(3,4-Dimethylphenyl)-2-methyl-1-propene readily undergoes electrophilic addition reactions. The mechanism typically involves an initial attack by an electrophile on the π-electrons of the alkene, forming a carbocation intermediate. libretexts.orglibretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. numberanalytics.com

Hydrohalogenation: The addition of hydrogen halides (HX) proceeds via the formation of the most stable carbocation intermediate. In this case, the proton (H⁺) adds to the terminal carbon (C1) of the double bond, resulting in a stable tertiary carbocation at C2. Subsequent attack by the halide anion (X⁻) on this carbocation yields the Markovnikov product. libretexts.org

Hydrogenation: The catalytic addition of hydrogen (H₂) across the double bond reduces the alkene to the corresponding alkane. This reaction is typically carried out using heterogeneous catalysts such as palladium, platinum, or nickel. The process results in the saturation of the propene side chain.

Table 1: Addition Reactions of this compound
Reactant(s)ConditionsMajor Product
Hydrogen Chloride (HCl)Electrophilic Addition2-Chloro-3-(3,4-dimethylphenyl)-2-methylpropane
Hydrogen Bromide (HBr)Electrophilic Addition2-Bromo-3-(3,4-dimethylphenyl)-2-methylpropane
Hydrogen (H₂)Catalyst (e.g., Pd/C)3-(3,4-Dimethylphenyl)-2-methylpropane

As a derivative of styrene (B11656), this compound can undergo polymerization and oligomerization. styrene.orgnist.gov Oligomerization is a process that forms macromolecular complexes with a finite degree of polymerization, resulting in molecules known as oligomers (dimers, trimers, etc.). wikipedia.org These processes are often initiated by radical, cationic, or anionic methods.

During polymerization, short-chain oligomers are often formed as byproducts. styrene.orgnih.govnih.gov The polymerization of styrenic compounds can be catalyzed by various systems, including Ziegler-Natta catalysts, though impurities can inhibit the reaction. researchgate.netmdpi.com For this compound, the steric hindrance from the methyl group on the double bond (an α-methylstyrene type structure) can influence the rate and degree of polymerization, often favoring the formation of oligomers over high molecular weight polymers.

Table 2: Potential Oligomerization Products
Degree of PolymerizationProduct TypePotential Structure
n = 2DimerVarious linked structures of two monomer units
n = 3TrimerVarious linked structures of three monomer units
n > 3Oligomer/PolymerLow molecular weight polymer chain

The alkene functionality is an excellent substrate for thiol-ene reactions, a powerful class of "click" chemistry. rsc.org These reactions involve the addition of a thiol (R-SH) across the double bond and can be initiated either by radicals (via light or heat) or by nucleophiles/bases. acs.orgwikipedia.org

The radical-mediated thiol-ene reaction is particularly efficient. researchgate.net It proceeds via a free-radical chain mechanism, typically resulting in anti-Markovnikov addition of the thiol to the alkene. wikipedia.org A thiyl radical (RS•) adds to the less substituted carbon of the alkene (C1), generating a more stable tertiary carbon-centered radical at C2. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain and forming the final thioether product. acs.orgwikipedia.org This method allows for the introduction of various functional groups into the molecule in a highly efficient and specific manner. semanticscholar.org

Table 3: Thiol-ene "Click" Reactions
Thiol ReagentInitiationResulting Thioether Product
EthanethiolRadical (e.g., AIBN, UV light)1-(Ethylthio)-3-(3,4-dimethylphenyl)-2-methylpropan-2-ide radical intermediate leading to the final product
Thioglycolic acidRadical (e.g., AIBN, UV light)2-((3-(3,4-Dimethylphenyl)-2-methylpropyl)thio)acetic acid
2-MercaptoethanolRadical (e.g., AIBN, UV light)2-((3-(3,4-Dimethylphenyl)-2-methylpropyl)thio)ethan-1-ol

Reactions of the Dimethylphenyl Moiety

The 3,4-dimethylphenyl group is an aromatic ring that primarily undergoes electrophilic aromatic substitution (EAS). The existing substituents—two methyl groups and one larger alkyl group—dictate the rate and regioselectivity of these reactions.

The aromatic ring of this compound is considered activated towards electrophilic aromatic substitution due to the presence of three electron-donating alkyl groups. libretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. masterorganicchemistry.com

The available positions for substitution are C2, C5, and C6.

Position 2: Activated by the C1-alkyl group (ortho) and the C3-methyl group (ortho).

Position 5: Activated by the C4-methyl group (ortho) and the C1-alkyl group (para).

Position 6: Activated by the C1-alkyl group (ortho).

Considering the combined activating effects and steric hindrance, electrophilic attack is favored at positions 2 and 5. The specific product distribution will depend on the reaction conditions and the nature of the electrophile. For instance, nitration of o-xylene (B151617), a structurally related compound, can yield a mixture of isomers. rsc.org

Table 4: Predicted Electrophilic Aromatic Substitution Products
ReactionElectrophilePredicted Major Product(s)
Nitration (HNO₃/H₂SO₄)NO₂⁺5-Nitro- and 2-nitro-3-(3,4-dimethylphenyl)-2-methyl-1-propene
Bromination (Br₂/FeBr₃)Br⁺5-Bromo- and 2-bromo-3-(3,4-dimethylphenyl)-2-methyl-1-propene
Friedel-Crafts Acylation (RCOCl/AlCl₃)RCO⁺Acyl group substitution primarily at position 5 due to sterics

The two methyl groups attached to the aromatic ring can be oxidized. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic solution, can convert alkyl side chains on a benzene (B151609) ring into carboxylic acid groups. vanderbilt.edu

This type of oxidation is typically vigorous and would likely also cleave the alkene double bond in the side chain. For selective oxidation of the methyl groups, the alkene would first need to be protected or, more simply, saturated by hydrogenation. Following hydrogenation to 3-(3,4-dimethylphenyl)-2-methylpropane, oxidation of the two methyl groups would yield 4-(2-methylpropyl)phthalic acid. More selective reagents exist that can target benzylic positions under milder conditions. vanderbilt.edu The Fleming-Tamao oxidation is a specialized method for converting certain organosilanes to alcohols and involves an electrophilic substitution step to activate the phenyl group. organic-chemistry.org

Table 5: Oxidation of Aromatic Methyl Groups (Assuming Alkene Saturation)
Oxidizing AgentConditionsProduct from Hydrogenated Substrate
Potassium Permanganate (KMnO₄)Hot, concentrated4-(2-methylpropyl)phthalic acid
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄Heat4-(2-methylpropyl)phthalic acid

Mechanisms of Catalytic Transformations

Catalysis is central to manipulating the structure and reactivity of this compound. Catalysts not only accelerate reaction rates but also direct the reaction toward specific products, a concept known as selectivity.

Role of Catalysts in Reaction Selectivity and Rate

The reactivity of this compound can be precisely controlled through the selection of appropriate catalysts. Different catalytic systems can promote distinct transformations, such as hydrogenation, isomerization, or carbon-carbon bond formation.

Catalytic Hydrogenation: The most fundamental catalytic transformation is the reduction of the alkene double bond. This is typically achieved with heterogeneous catalysts like palladium, platinum, or nickel on a solid support (e.g., carbon). The reaction proceeds via the adsorption of the alkene and hydrogen gas onto the metal surface, followed by the stepwise addition of two hydrogen atoms to the double bond, yielding 3-(3,4-Dimethylphenyl)-2-methylpropane. The rate of this reaction is highly dependent on the catalyst activity, temperature, and hydrogen pressure.

Catalytic Isomerization: The terminal double bond of this compound can be migrated to an internal position under catalytic conditions. Transition metal complexes, particularly those of palladium, nickel, ruthenium, and molybdenum, are effective for this transformation. nih.govacs.orgacs.orgspringernature.com For instance, cationic palladium-hydride complexes can facilitate the isomerization of terminal alkenes to the more thermodynamically stable internal alkenes. acs.org The choice of catalyst and ligands can influence the selectivity between different possible internal isomers (E vs. Z). acs.orgsdsu.edu For example, certain molybdenum complexes have shown high selectivity for the Z-isomer in the isomerization of terminal alkenes. acs.org

Heck Reaction: The synthesis of this compound itself is plausibly achieved via a palladium-catalyzed Heck reaction. wikipedia.org This powerful C-C bond-forming reaction would involve coupling an aryl halide (e.g., 4-iodo-1,2-dimethylbenzene (B1295298) or 4-bromo-1,2-dimethylbenzene) with 2-methyl-1-propene (isobutylene). wikipedia.orgorganic-chemistry.org The catalyst, typically a Pd(0) species like Pd(OAc)₂ with phosphine (B1218219) ligands, and the reaction conditions are crucial for achieving a high rate and yield. nih.gov

The following table summarizes the predicted outcomes of key catalytic transformations.

Reaction TypeTypical CatalystPredicted ProductNotes on Selectivity and Rate
HydrogenationPd/C, PtO₂, Ni3-(3,4-Dimethylphenyl)-2-methylpropaneGenerally fast and highly selective for double bond saturation.
Isomerization[(allyl)PdCl]₂, Ru complexes, Mo(CO)₄(PPh₃)₂1-(3,4-Dimethylphenyl)-2-methyl-1-propene (E/Z mixture)Catalyst choice determines E/Z selectivity; reaction moves the double bond to a more stable internal position. acs.orgacs.org
Synthesis (Heck Reaction)Pd(OAc)₂, PPh₃, baseThis compoundForms the target molecule from an aryl halide and isobutylene (B52900). Rate and yield depend on catalyst, ligands, and base. wikipedia.orgnih.gov

Stereochemical Outcomes of Catalyzed Reactions (if applicable to new chiral centers)

While this compound is an achiral molecule, it is prochiral. This means that certain reactions can create a new stereocenter, leading to chiral products.

The catalytic hydrogenation of the double bond transforms the C2 carbon into a chiral center, producing a racemic mixture of (R)- and (S)-3-(3,4-Dimethylphenyl)-2-methylpropane. However, by employing asymmetric hydrogenation with a chiral catalyst, it is possible to produce one enantiomer in excess. escholarship.org This is a highly valuable transformation in modern organic synthesis.

Catalysts for asymmetric hydrogenation often feature a transition metal (such as iridium, rhodium, or cobalt) complexed with a chiral ligand. researchgate.netacs.orgnih.gov For example, iron-catalyzed systems with chiral 8-oxazoline iminoquinoline ligands have been developed for the highly enantioselective hydrogenation of similar 1,1-disubstituted alkenes. organic-chemistry.org The chiral environment created by the catalyst directs the hydrogen addition to one face of the prochiral alkene over the other, resulting in an enantioenriched product. The choice of catalyst and substrate structure dictates which enantiomer is formed and the degree of enantiomeric excess (ee). researchgate.netnih.gov

ReactionCatalyst TypeProductStereochemical Outcome
HydrogenationAchiral (e.g., Pd/C)3-(3,4-Dimethylphenyl)-2-methylpropaneRacemic mixture (equal amounts of R and S enantiomers).
Asymmetric HydrogenationChiral (e.g., Ir-N,P complexes, Fe-oxazoline complexes)(R)- or (S)-3-(3,4-Dimethylphenyl)-2-methylpropaneEnantioenriched product. The specific enantiomer depends on the catalyst's chirality. acs.orgorganic-chemistry.org

Stability and Degradation Pathways (Chemical)

The stability of this compound is dictated by the reactivity of its alkene functional group. It is susceptible to degradation under specific chemical conditions, notably in the presence of acid or strong oxidizing and reducing agents.

Hydrolytic Stability

Under neutral aqueous conditions, this compound is stable and does not undergo hydrolysis. The carbon-carbon double bond is not susceptible to attack by water, a weak nucleophile.

However, in the presence of a strong acid catalyst (e.g., H₂SO₄), the alkene undergoes acid-catalyzed hydration. chemistrysteps.comlibretexts.org The reaction proceeds via an electrophilic addition mechanism:

The alkene's π-bond attacks a proton (H⁺) from the acid, protonating the terminal carbon (C1). This follows Markovnikov's rule, as it generates the most stable carbocation intermediate. libretexts.org

A tertiary benzylic carbocation is formed at C2. This intermediate is particularly stable due to hyperconjugation from the methyl group and resonance stabilization from the adjacent dimethylphenyl ring.

A water molecule acts as a nucleophile and attacks the electrophilic carbocation. leah4sci.com

Deprotonation of the resulting oxonium ion by another water molecule or a conjugate base (HSO₄⁻) yields the final product, 2-(3,4-Dimethylphenyl)-2-methyl-1-propanol. jove.com

Reactivity with Oxidizing and Reducing Agents

The double bond is the primary site of reaction with oxidizing and reducing agents.

Reduction: As discussed in the catalysis section (3.3.1), the most common reduction method is catalytic hydrogenation. This reaction saturates the double bond to form the corresponding alkane, 3-(3,4-Dimethylphenyl)-2-methylpropane. Alternative methods, such as cobalt-mediated hydrogen atom transfer, can also achieve this reduction and sometimes offer complementary selectivities compared to classical hydrogenation. nih.gov

Oxidation: The alkene is readily attacked by various oxidizing agents, leading to a range of products depending on the reagent and conditions used.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an aprotic solvent results in the formation of an epoxide. libretexts.org The product would be 2-methyl-2-(3,4-dimethylbenzyl)oxirane. The reaction is a concerted process where an oxygen atom is transferred to the double bond. libretexts.org Steric hindrance from the substituent groups can influence the rate of epoxidation. researchgate.net

Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons).

Syn-dihydroxylation: Using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) adds two hydroxyl groups to the same face of the double bond, yielding 3-(3,4-Dimethylphenyl)-2-methylpropane-1,2-diol. libretexts.org

Anti-dihydroxylation: This is a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening with water. The nucleophilic attack of water occurs from the side opposite the epoxide oxygen, resulting in the same diol but with anti-stereochemistry. libretexts.org

Oxidative Cleavage: The carbon-carbon double bond can be completely broken using stronger oxidizing agents. Ozonolysis is the most common and controlled method for this transformation. libretexts.orgnih.gov

The alkene reacts with ozone (O₃) to form an unstable ozonide intermediate. libretexts.orgjove.com

Subsequent treatment (workup) of the ozonide determines the final products. A reductive workup (e.g., with zinc metal or dimethyl sulfide) cleaves the bond to yield two carbonyl compounds: 3,4-dimethylacetophenone and formaldehyde (B43269). libretexts.orgmasterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield a ketone and a carboxylic acid from a trisubstituted alkene. jove.com In this specific case, the formaldehyde formed initially would be further oxidized to carbon dioxide.

The table below outlines the expected products from these key oxidative and reductive reactions.

Reaction TypeReagent(s)Predicted Product(s)
Reduction (Hydrogenation)H₂, Pd/C3-(3,4-Dimethylphenyl)-2-methylpropane
Epoxidationm-CPBA2-Methyl-2-(3,4-dimethylbenzyl)oxirane
Syn-Dihydroxylation1. OsO₄ (cat.), NMO; 2. NaHSO₃/H₂O3-(3,4-Dimethylphenyl)-2-methylpropane-1,2-diol
Oxidative Cleavage (Reductive Workup)1. O₃; 2. (CH₃)₂S or Zn/H₂O3,4-Dimethylacetophenone and Formaldehyde
Oxidative Cleavage (Oxidative Workup)1. O₃; 2. H₂O₂3,4-Dimethylacetophenone and Carbon Dioxide

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3,4 Dimethylphenyl 2 Methyl 1 Propene

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for molecular weight determination, formula identification, and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of 3-(3,4-Dimethylphenyl)-2-methyl-1-propene. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula of the compound. For this compound, with a chemical formula of C₁₂H₁₆, the expected exact mass can be calculated.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesChemical FormulaCalculated Exact Mass (m/z)
[M]+•C₁₂H₁₆160.1252
[M+H]+C₁₂H₁₇161.1325
[M+Na]+C₁₂H₁₆Na183.1144

Note: These are theoretical values. Experimental values would be compared to these to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to reveal information about their structure. By analyzing the fragmentation pattern of the molecular ion of this compound, its structural connectivity can be confirmed. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID).

The structure of this compound suggests several likely fragmentation pathways. The benzylic C-C bond is prone to cleavage, which would lead to the formation of a stable benzylic cation.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Nominal)
160[C₉H₁₁]⁺C₃H₅•119
160[C₈H₉]⁺C₄H₇•105

Note: The fragment at m/z 119 would correspond to the dimethylbenzyl cation, and the fragment at m/z 105 would result from the loss of a methyl group from this cation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be used to assess the purity of a sample. Any impurities would be separated on the GC column and would appear as distinct peaks in the chromatogram, each with its own mass spectrum that could be used for identification. The retention time of the main peak would be characteristic of the compound under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

Table 3: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterValue
GC ColumnDB-5ms (or equivalent)
Injection ModeSplit
Inlet Temperature250 °C
Oven Program50 °C (1 min), ramp to 280 °C at 10 °C/min
Carrier GasHelium
MS Ionization ModeElectron Ionization (EI)
Mass Range40-400 amu

X-ray Diffraction Analysis

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. The crystalline nature of a substance dictates which X-ray diffraction method is most appropriate.

Single Crystal X-ray Diffraction for Absolute Structure Determination (if applicable)

If a suitable single crystal of this compound can be grown, Single Crystal X-ray Diffraction (SCXRD) would provide an unambiguous determination of its three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. The resulting crystallographic data would be the gold standard for structural elucidation.

Table 4: Anticipated Crystallographic Data from SCXRD Analysis of this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Z (molecules per unit cell)Integer value
Calculated Densityg/cm³
Bond Lengthse.g., C-C, C=C bond distances
Bond Anglese.g., C-C-C angles
Torsion AnglesDescribing the conformation of the propene chain relative to the phenyl ring

Powder X-ray Diffraction for Polymorphism and Crystalline Modifications

In cases where obtaining a single crystal is not feasible, or to study the bulk crystalline properties of a sample, Powder X-ray Diffraction (PXRD) is used. PXRD provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid. This pattern can be used to identify the compound by comparing it to a database of known patterns. Furthermore, PXRD is a key tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and PXRD can distinguish between them.

A PXRD pattern for this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks would be characteristic of its crystal structure.

Other Advanced Spectroscopic Methods

Advanced spectroscopic methods can probe specific aspects of a molecule's quantum mechanical and electronic environment. The following sections discuss the theoretical application of Circular Dichroism (CD) spectroscopy and Electron Energy-Loss Spectroscopy (EELS) to this compound and its potential derivatives.

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the characterization of chiral molecules. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light, providing information on the absolute configuration and conformation of optically active compounds. creative-proteomics.comnih.gov The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance through asymmetric synthesis to create a chiral derivative, CD spectroscopy would become an invaluable tool for its stereochemical analysis. researchgate.net The synthesis of chiral styrene (B11656) derivatives and their subsequent polymerization has been shown to result in materials with distinct chiroptical properties detectable by CD spectroscopy. rsc.org Similarly, the introduction of chiral pendants to polymer backbones can induce helicity that is characterized by strong CD signals. acs.org

Hypothetical Application to a Chiral Derivative:

Should a chiral derivative of this compound be synthesized, its CD spectrum would be expected to exhibit characteristic Cotton effects. The sign and magnitude of these effects could be used to:

Determine the absolute configuration of the newly formed stereocenter(s). creative-proteomics.com

Study the conformational preferences of the molecule in solution.

Investigate supramolecular aggregation phenomena, as the self-assembly of chiral molecules can lead to intense CD signals. nih.gov

The chromophores within the molecule, namely the substituted benzene (B151609) ring and the carbon-carbon double bond, would be the primary contributors to the CD spectrum. The electronic transitions associated with these groups (e.g., π → π* transitions of the aromatic ring) would interact with the chiral environment, leading to differential absorption of polarized light.

Illustrative Data for a Hypothetical Chiral Derivative:

The following table presents hypothetical CD spectral data for a potential chiral derivative of this compound. This data is purely illustrative and intended to demonstrate the type of information that would be obtained from such an analysis.

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)Transition Assignment (Hypothetical)
275+15,000¹Lₐ (Aromatic π → π)
240-8,000¹Lₐ (Aromatic π → π)
215+25,000¹B (Aromatic π → π)
195-12,000Alkene π → π

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy distribution of electrons that have passed through a sample, providing detailed information about the elemental composition, chemical bonding, and electronic properties at a high spatial resolution. dectris.com When coupled with a transmission electron microscope (TEM), EELS can be a powerful tool for probing the local chemistry of materials. nih.gov

For an organic compound like this compound, EELS analysis, particularly in the low-loss region (up to ~50 eV), can reveal information about the electronic structure. researchgate.net This region of the EELS spectrum is sensitive to excitations of valence electrons, such as π → π* transitions, which are characteristic of the aromatic ring and the double bond in the molecule. nih.govresearchgate.net High-resolution EELS has been successfully used to distinguish between different organic compounds based on the fine structure in their low-loss spectra. nih.gov

Potential Research Findings from EELS Analysis:

While no specific EELS studies on this compound have been published, a hypothetical analysis could yield valuable data on its local chemical environment. The key features of interest in the EELS spectrum would be:

Carbon K-edge: The fine structure at the carbon K-edge (~284 eV) could provide information about the different types of carbon atoms present (e.g., sp² hybridized carbons of the aromatic ring and the double bond versus sp³ hybridized carbons of the methyl groups).

Low-Loss Region: The peaks in the low-loss region would correspond to the valence electron excitations. The energy and intensity of these peaks are characteristic of the electronic structure. For instance, the π-plasmon peak associated with the delocalized electrons of the benzene ring would be a prominent feature. unifr.chaps.org

This technique could be particularly useful for distinguishing between isomers or for analyzing the compound within a larger matrix, leveraging the high spatial resolution of TEM-EELS. dectris.com

Illustrative EELS Data Table:

The following table provides an example of the kind of data that could be expected from a low-loss EELS analysis of this compound. The peak positions are hypothetical and based on typical values for aromatic and unsaturated hydrocarbons. researchgate.netunifr.ch

Energy Loss (eV)Intensity (Arbitrary Units)Hypothetical Transition Assignment
~7.0Highπ-plasmon of the dimethylphenyl group
~8.5Mediumσ → σ* transitions
~22.0Very HighBulk plasmon (σ + π electrons)

Computational and Theoretical Investigations of 3 3,4 Dimethylphenyl 2 Methyl 1 Propene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical study of molecules, offering a detailed view of their electronic structure and other properties.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "3-(3,4-Dimethylphenyl)-2-methyl-1-propene," DFT calculations can elucidate the distribution of electron density and predict its vibrational frequencies. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G*, to solve the Schrödinger equation in an approximate manner. The results of these calculations can predict the molecule's geometry, electronic properties, and vibrational spectra. For instance, DFT has been used to study the mechanism of cyclopropanation of styrene (B11656) derivatives, providing insights into reaction pathways and stereoselectivity. nih.gov

A typical output from a DFT calculation would include the optimized molecular geometry and the predicted vibrational frequencies. The vibrational frequencies are particularly useful as they can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)Description
13050Aromatic C-H Stretch
22980Methyl C-H Stretch
31640C=C Alkene Stretch
41510Aromatic Ring Stretch
5880C-H Out-of-Plane Bend

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to calculate a wide range of molecular properties for "this compound." While computationally more demanding than DFT, ab initio methods can provide highly accurate results. For example, ab initio calculations on 4-substituted styrenes have been used to create theoretical models for evaluating field and resonance substituent parameters. researchgate.net

These calculations can determine properties such as ionization potential, electron affinity, and dipole moment, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 2: Hypothetical Molecular Properties of this compound from Ab Initio Calculations

PropertyCalculated Value
Ionization Potential8.2 eV
Electron Affinity0.3 eV
Dipole Moment0.5 Debye
Total Energy-425.123 Hartrees

Conformational Analysis and Energy Minima Determination

Conformational analysis of "this compound" involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. nih.gov This is particularly important for understanding how the molecule might interact with other molecules or biological targets. By rotating the single bonds in the molecule, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers.

Ab initio multi-dimensional conformational analysis has been used to study metabolites of neuroprotective drugs, highlighting the importance of identifying highly occupied conformations. researchgate.net For "this compound," the rotation around the bond connecting the phenyl ring and the propenyl group would be of primary interest. The results would indicate the most likely shapes the molecule will adopt.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Force Field Development and Parameterization

Molecular dynamics simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. For a novel or less-studied molecule like "this compound," a specific force field may need to be developed or existing ones may need to be parameterized. This process involves adjusting the force field parameters to reproduce experimental data or results from high-level quantum chemical calculations. nih.govnih.gov The development of polarizable empirical force fields for aromatic compounds, for instance, has been achieved by optimizing parameters against quantum mechanical and experimental data. nih.gov

The parameters in a force field typically include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure. cdnsciencepub.com For "this compound," one of the most valuable applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. Studies on 4-substituted styrenes have demonstrated the use of CNDO/2 MO calculations to estimate hydrogen charge densities and correlate them with NMR chemical shifts. cdnsciencepub.com

These predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of newly synthesized compounds.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Alkene)125.5
C2 (Alkene)140.2
C3 (Methylene)40.8
C4 (Aromatic)135.1
C5 (Aromatic)129.8
C6 (Aromatic)136.7
C7 (Methyl)21.3
C8 (Methyl)19.5

Studies of Intermolecular Interactions (e.g., with solvents or surfaces)

There is currently no available research detailing the intermolecular interactions of this compound with solvents or surfaces through computational methods. Such studies, often employing techniques like Density Functional Theory (DFT) with continuum solvent models or molecular dynamics simulations, are crucial for understanding the behavior of a compound in different chemical environments. These investigations would typically provide insights into solvation energies, preferential solvent coordination, and adsorption energies on various surfaces, which are fundamental for predicting its behavior in solutions and at interfaces. The lack of such data for this compound means that its solubility characteristics and potential for surface-mediated reactions remain theoretically uncharacterized.

Reaction Mechanism Elucidation through Computational Chemistry

Similarly, the elucidation of reaction mechanisms involving this compound via computational chemistry has not been reported in the available scientific literature. This includes the investigation of reaction pathways, the calculation of transition states, and the determination of energetic profiles for its key transformations.

No computational studies have been published that identify and characterize the transition state structures for reactions involving this compound. Transition state calculations are essential for understanding the kinetics of a chemical reaction, as they allow for the determination of activation barriers. Without these calculations, the preferred reaction pathways and the factors controlling the reaction rates for this compound remain speculative from a theoretical standpoint.

In the absence of dedicated computational research, the energetic profiles for key transformations of this compound are not available. Such profiles, which map the energy of the system along the reaction coordinate, are fundamental for determining the thermodynamic and kinetic feasibility of a reaction. The creation of these profiles would require systematic quantum mechanical calculations of the energies of reactants, intermediates, transition states, and products for various potential reactions.

Applications in Advanced Materials Science and Catalysis

Precursor in Polymer Chemistry

As a substituted styrene (B11656), 3-(3,4-Dimethylphenyl)-2-methyl-1-propene could serve as a valuable monomer in various polymerization processes.

Although direct studies on the homopolymerization of this compound are not readily found, the polymerization of structurally similar monomers, such as other styrene derivatives, is well-documented. Styrene and its derivatives can undergo polymerization through various mechanisms, including free-radical, anionic, and cationic pathways, to produce a wide range of materials. For instance, the polymerization of styrene is a foundational process in the plastics industry. wiley.com

The incorporation of substituted styrenes into copolymers and terpolymers is a common strategy to tailor the properties of the resulting materials. For example, styrene is copolymerized with other monomers like maleic anhydride (B1165640) and fumaronitrile (B1194792) to enhance heat resistance compared to regular polystyrene. wiley.com It is plausible that this compound could be used as a co-monomer with monomers such as styrene, methyl methacrylate, or itaconate esters to create copolymers with specific thermal and mechanical properties. chemrxiv.orgresearchgate.netmdpi.com The presence of the dimethylphenyl group could impart increased rigidity and thermal stability to the polymer backbone. Terpolymerization, the polymerization of three distinct monomers, offers even greater complexity and control over the final polymer's characteristics. researchgate.net

Table 1: Representative Reactivity Ratios for Copolymerization of Styrene with Various Monomers This table presents data for analogous copolymerization systems to illustrate the concept, as specific data for this compound is not available.

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Polymerization Conditions Reference
Styrene 4-(1-adamantyl)phenyl methacrylate 0.22 1.51 Free radical researchgate.net
Styrene 2-methyl-4-(1-adamantyl)phenyl methacrylate 0.31 2.44 Free radical researchgate.net

r1 and r2 are the reactivity ratios, which indicate the relative tendency of a growing polymer chain ending in monomer 1 to add another molecule of monomer 1 versus monomer 2, and vice versa.

Substituted butadienes and other monomers are fundamental to the synthesis of synthetic rubbers and elastomers. mdpi.com The structural characteristics of this compound suggest its potential as a monomer for creating specialty elastomers. Terpene-based monomers, which share structural similarities with substituted propenes, are used to produce bio-based elastomers. mdpi.comdntb.gov.uaresearchgate.net

Thermoplastic elastomers (TPEs) are a class of polymers that exhibit the properties of both thermoplastics and elastomers. mdpi.com The synthesis of TPEs can be achieved through the copolymerization of ethylene (B1197577) with α-olefins using metallocene catalysts. mdpi.com It is conceivable that this compound could be incorporated into polymer chains to create novel TPEs with unique properties derived from its bulky and aromatic nature.

Ligand Synthesis for Catalysis

The electron-rich aromatic ring and the propene group of this compound make it a potential candidate for use as a ligand in organometallic chemistry and catalysis.

Alkenes and arenes are common ligands in organometallic chemistry, capable of coordinating to a metal center through their π-electron systems. acs.org For example, styrene can form stable η2-alkene complexes with metals like molybdenum. acs.org It is therefore plausible that this compound could form similar complexes. The design and synthesis of ligands are crucial for the development of homogeneous catalysts, with the ligand's structure influencing the catalyst's activity and selectivity. rsc.org

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often in solution. rsc.orgyoutube.com Organometallic complexes are widely used as homogeneous catalysts for a variety of reactions, including polymerization and cross-coupling. mdpi.comnih.gov The specific structure of a ligand, such as a potential dimethylphenyl-propene ligand, can be fine-tuned to control the outcome of a catalytic reaction.

In the context of polymerization, the ligand environment around a metal center dictates the properties of the resulting polymer. While no direct application of a this compound ligand in polymerization is documented, the broader field of olefin polymerization relies heavily on the design of ligands for metal catalysts.

In cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds, the ligand plays a critical role in the catalytic cycle. While specific use of a dimethylphenyl-propene ligand is not reported, the principles of ligand design in reactions like the Suzuki-Miyaura coupling are well-established, where the electronic and steric properties of the ligand are key to the reaction's success.

Intermediate in Synthesis of Fine Chemicals (Non-Pharmaceutical)

The chemical compound this compound, a substituted styrene derivative, holds potential as an intermediate in the synthesis of various non-pharmaceutical fine chemicals. Its molecular structure, featuring a reactive double bond and a substituted aromatic ring, makes it a candidate for further chemical transformations into more complex molecules. While specific, large-scale industrial applications of this particular compound are not widely documented in publicly available literature, its utility can be inferred from the well-established chemistry of related substituted styrenes and propenylbenzenes. These classes of compounds are known to be valuable precursors in several sectors of the chemical industry.

Building Block for Fragrances and Flavors

The structural motif of an alkyl-substituted phenylpropene is common in many fragrance and flavor compounds. Propenylbenzenes, such as anethole (B165797) and isoeugenol, are well-known for their characteristic scents and have been used extensively in these industries. The synthesis of new fragrance and flavor molecules often involves the modification of such basic structures to fine-tune their olfactory properties.

Although direct evidence of this compound being used as a building block for commercial fragrances is scarce, its chemical nature suggests its potential in this field. Synthetic routes to create novel aromatic aldehydes, ketones, or esters—functional groups frequently associated with pleasant odors—could potentially start from this compound. For instance, oxidation of the double bond could lead to aldehydes or ketones with unique scent profiles derived from the 3,4-dimethylphenyl moiety. The development of synthetic organic chemistry has enabled the creation of numerous fragrance ingredients that are not found in nature, often starting from petrochemical precursors like substituted styrenes.

Precursor for Agrochemicals or Industrial Additives

Substituted styrenes are recognized as versatile starting materials in the synthesis of a wide array of chemical products, including those used in agriculture and as industrial additives. The reactivity of the vinyl group allows for various addition and polymerization reactions, while the aromatic ring can undergo further functionalization.

In the context of agrochemicals, new active compounds based on substituted styrenes have been developed for use as plant-protection agents. The synthesis of such compounds often involves multi-step processes where a specific substituted styrene is a key intermediate. While no specific agrochemical has been publicly linked to this compound as a precursor, its structure fits the general profile of a building block for complex organic molecules that could exhibit biological activity.

As an industrial additive, the primary application for related compounds like dimethylstyrenes has been in the production of polymers. For example, poly(dimethylstyrene) has been noted for its high heat resistance compared to standard polystyrene, making it suitable for applications requiring thermal stability. The polymerization of this compound would be expected to yield a polymer with specific properties conferred by the dimethylphenyl group. Furthermore, dimethylformamide (DMF), a compound containing a dimethylphenyl-like structure, is widely used as a solvent and reagent in the manufacturing of adhesives, synthetic leathers, fibers, and coatings. This highlights the industrial relevance of the dimethylphenyl moiety in various applications.

Environmental Fate and Degradation Pathways of 3 3,4 Dimethylphenyl 2 Methyl 1 Propene

Terrestrial Fate and Soil Mobility

The movement and persistence of 3-(3,4-Dimethylphenyl)-2-methyl-1-propene in the terrestrial environment are largely governed by its physicochemical properties, particularly its tendency to adsorb to soil particles. The primary mechanism for the sorption of non-polar organic compounds like this is partitioning into soil organic matter (SOM) dss.go.thut.ac.ir.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. For aromatic hydrocarbons, the Koc value is strongly correlated with the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity dss.go.thukhsa.gov.uk. Compounds with higher Kow values tend to have higher Koc values, indicating stronger adsorption to soil and lower mobility dss.go.thworldscientific.com. Given the structure of this compound, it is expected to have a significant Kow and consequently a high Koc, leading to low mobility in soil. Volatilization from soil surfaces is also a potential transport pathway, influenced by the compound's vapor pressure and Henry's Law constant ca.gov.

Estimated Soil Mobility Parameters for this compound

This table presents estimated values based on data for structurally similar aromatic hydrocarbons. Actual values may vary.

ParameterEstimated ValueSignificance
Log Koc 3.5 - 4.5Indicates strong adsorption to soil organic matter and low mobility.
Mobility Class Low to ImmobileThe compound is expected to remain in the upper soil layers with minimal leaching to groundwater.

Aquatic Fate and Adsorption to Sediments

In aquatic environments, this compound is likely to exhibit low water solubility and a strong tendency to partition from the water column to sediments. This behavior is characteristic of hydrophobic organic compounds nih.govacs.orgoup.com. The distribution between water and sediment is dictated by the sediment-water partitioning coefficient (Kd), which is influenced by the organic carbon content of the sediment dss.go.thut.ac.ir.

Once associated with sediments, the compound can be buried, resuspended, or undergo degradation. The persistence in sediments is influenced by factors such as oxygen availability and microbial activity. In general, alkylated aromatic hydrocarbons are known to adsorb strongly to sediments, which can act as a long-term sink for these compounds in the aquatic environment oup.comresearchgate.net.

Estimated Aquatic Fate Parameters for this compound

This table presents estimated values based on data for analogous alkylbenzenes.

ParameterEstimated ValueSignificance
Water Solubility LowLimits the concentration in the aqueous phase.
Sediment Adsorption HighThe compound is expected to predominantly reside in the sediment phase.
Bioaccumulation Potential Moderate to HighDue to its hydrophobicity, there is a potential for accumulation in aquatic organisms.

Atmospheric Fate and Degradation by Atmospheric Radicals

Once in the atmosphere, the primary degradation pathway for volatile organic compounds (VOCs) like this compound is through reaction with atmospheric radicals, principally the hydroxyl radical (•OH) during the daytime harvard.eduresearchgate.net. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

The reaction of •OH radicals with alkenes and aromatic compounds is typically rapid, involving addition to the double bond or the aromatic ring, as well as hydrogen abstraction from the alkyl groups copernicus.orgmdpi.comacs.orgacs.org. The presence of the alkene group in this compound suggests that the reaction with •OH will be a significant removal process. The atmospheric lifetime can be estimated based on the reaction rate constant and the average atmospheric concentration of •OH radicals copernicus.orgresearchgate.net.

Estimated Atmospheric Fate Parameters for this compound

This table presents estimated values based on rate constants for similar VOCs.

ParameterEstimated ValueSignificance
kOH (OH radical reaction rate constant) 5 x 10⁻¹¹ to 1 x 10⁻¹⁰ cm³/molecule·sIndicates a rapid reaction with hydroxyl radicals.
Atmospheric Lifetime Hours to a few daysSuggests that the compound will be relatively short-lived in the atmosphere.

Biodegradation Studies in Various Environmental Compartments

Biodegradation is a crucial process for the ultimate removal of organic pollutants from the environment. The degradation of aromatic hydrocarbons, including alkylated derivatives, by microorganisms has been widely studied nih.govresearchgate.net. Bacteria and fungi possess enzymatic systems, such as oxygenases, that can initiate the breakdown of the aromatic ring and the alkyl side chains nih.govresearchgate.net.

The rate and extent of biodegradation of this compound will depend on various environmental factors, including the presence of adapted microbial populations, oxygen levels, nutrient availability, and temperature globethesis.com. Generally, the presence of alkyl substituents can influence the rate of degradation, sometimes making the compound more persistent than the parent aromatic structure nih.gov. However, many microorganisms have been shown to degrade alkylated polycyclic aromatic hydrocarbons nih.govresearchgate.net.

Factors Influencing the Biodegradation of this compound

Environmental CompartmentKey FactorsExpected Biodegradation Rate
Soil Microbial population, oxygen, moisture, organic matter contentModerate, potentially slow under anaerobic conditions.
Sediment Redox conditions (aerobic vs. anaerobic), bioavailabilitySlower than in soil, particularly in anoxic sediments.
Water Dissolved oxygen, microbial density, temperatureCan be significant in contaminated waters with adapted microbial communities.

Photodegradation Mechanisms

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds and alkenes can absorb UV light, leading to electronic excitation and subsequent chemical reactions. For this compound, the presence of both an aromatic ring and a double bond suggests that it may be susceptible to photodegradation acs.orgnih.gov.

In aquatic environments, direct photolysis can occur when the compound absorbs light and undergoes transformation acs.orgnih.govscilit.com. Indirect photolysis can also be significant, involving reactions with photochemically generated reactive species such as hydroxyl radicals and singlet oxygen nih.gov. The styrene-like structure of the molecule suggests that it could undergo various photochemical reactions, including isomerization, cyclization, and oxidation acs.orgnih.govresearchgate.net. The efficiency of photodegradation is influenced by factors such as water clarity, depth, and the presence of other light-absorbing substances.

Potential Photodegradation Pathways for this compound

PathwayDescription
Direct Photolysis Absorption of solar radiation leading to isomerization or cleavage of the double bond.
Indirect Photolysis Reaction with photochemically produced reactive oxygen species (e.g., •OH, ¹O₂) in water.
Photooxidation Oxidation of the aromatic ring or the alkene group, potentially leading to the formation of phenols, aldehydes, and ketones.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities for complex mixtures. For a volatile and non-polar compound like 3-(3,4-Dimethylphenyl)-2-methyl-1-propene, both gas and liquid chromatography offer robust analytical solutions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are soluble in a liquid mobile phase. For aromatic hydrocarbons like this compound, reverse-phase (RP) HPLC is the most common approach. sielc.com In RP-HPLC, a non-polar stationary phase (often C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net

Advanced detectors enhance the sensitivity and selectivity of HPLC analysis:

Photodiode Array (PDA) Detector: A PDA detector can acquire an entire UV-Vis spectrum simultaneously for every point in the chromatogram. This is particularly useful for identifying aromatic compounds, which typically exhibit strong UV absorbance, and for assessing peak purity.

Fluorescence Detector (FLD): Aromatic compounds often fluoresce, and an FLD can provide very high sensitivity and selectivity, as not all co-eluting compounds will exhibit fluorescence at the selected excitation and emission wavelengths. nih.gov

Mass Spectrometry (MS) Detector: Coupling HPLC to a mass spectrometer provides detailed structural information and allows for highly selective quantification. nih.govnih.gov

A typical HPLC method for a substituted styrene (B11656) would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time to elute more strongly retained components. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Hydrocarbons

ParameterValue/ConditionPurpose
Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A: Water; B: Acetonitrile (MeCN) sielc.comElution of the analyte from the column.
Elution Mode GradientTo ensure efficient elution of compounds with varying polarities.
Flow Rate 1.0 mL/min researchgate.netControls the speed of the mobile phase and analysis time.
Detector PDA or UV-Vis at ~210-254 nmDetection of aromatic ring absorbance. acs.org
Injection Volume 10-20 µLIntroduction of the sample into the HPLC system.

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) is the premier technique for analyzing volatile and thermally stable compounds like this compound. amazonaws.com The sample is vaporized and separated as it travels through a capillary column, carried by an inert gas (mobile phase). The choice of detector is crucial for achieving the desired analytical goals.

While the prompt mentions Electron Capture Detectors (ECD) and Flame Photometric Detectors (FPD), these are highly selective detectors for specific classes of compounds. An ECD is extremely sensitive to compounds containing electronegative atoms like halogens, while an FPD is selective for sulfur or phosphorus-containing compounds. americanlaboratory.com Since this compound contains only carbon and hydrogen, these detectors would not be appropriate.

More suitable detectors for this analyte include:

Flame Ionization Detector (FID): This is a universal detector for organic compounds. It is robust, reliable, and provides a response that is proportional to the mass of carbon in the analyte, making it excellent for quantification.

Photoionization Detector (PID): A PID is a selective detector that is highly sensitive to aromatic compounds and other molecules with double bonds that can be ionized by UV light. It offers higher sensitivity for such compounds compared to an FID and is non-destructive.

Table 2: Typical GC-FID/PID Parameters for Volatile Aromatic Compounds

ParameterValue/ConditionPurpose
Column Non-polar (e.g., DB-5, HP-5ms) or mid-polar (e.g., DB-17) capillary columnSeparation based on boiling point and polarity.
Carrier Gas Helium or HydrogenTransports the analyte through the column.
Injector Split/Splitless, 250 °CVaporizes the sample for introduction to the column.
Oven Program e.g., 50 °C hold for 2 min, ramp to 280 °C at 10 °C/minControls column temperature to separate compounds based on boiling points.
Detector FID (280 °C) or PIDUniversal (FID) or selective (PID) detection of the analyte.

Hyphenated Techniques (e.g., GC-MS/MS, LC-HRMS) for Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for unambiguous identification and quantification of analytes in complex environmental and industrial samples. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): GC-MS is the gold standard for the analysis of volatile organic compounds. nih.govmedistri.swiss As components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical "fingerprint" for identification. ajrconline.org For even greater selectivity and lower detection limits in extremely complex matrices, tandem mass spectrometry (GC-MS/MS) can be used. amazonaws.comthermofisher.com This technique involves selecting a specific parent ion from the initial MS scan and fragmenting it further to monitor a unique daughter ion, significantly reducing background noise. thermofisher.comresearchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): For less volatile analytes or as a complementary technique, LC is coupled with mass spectrometry. nih.gov High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of an unknown compound. nih.gov This is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). Techniques like LC-tandem MS (LC-MS/MS) are also widely used for their high selectivity and sensitivity. sciex.comnih.gov Ionization sources such as Atmospheric Pressure Photoionization (APPI) can be more effective than traditional Electrospray Ionization (ESI) for non-polar aromatic hydrocarbons. nih.govsciex.com

Sample Preparation and Extraction Techniques for Environmental and Industrial Samples

Before instrumental analysis, the target analyte must often be isolated from the sample matrix and concentrated. The choice of extraction technique depends on the sample type (e.g., water, soil, oil) and the analyte's properties. env.go.jp

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase to isolate analytes from a complex matrix. libretexts.org It is used to clean up samples and/or concentrate analytes to improve detection limits. libretexts.orgmdpi.com

For isolating a non-polar compound like this compound from a polar matrix like water, a "bind and elute" strategy with a non-polar sorbent is typically used. libretexts.org

SPE Procedure Outline:

Conditioning: The SPE cartridge (e.g., packed with C18 or polystyrene-divinylbenzene) is rinsed with a solvent like methanol, followed by water, to activate the sorbent. mdpi.com

Loading: The aqueous sample is passed through the cartridge. The non-polar analyte adsorbs to the non-polar sorbent, while polar matrix components pass through. nih.gov

Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mix) to remove any remaining interferences. mdpi.com

Elution: A strong, non-polar organic solvent (e.g., acetonitrile, hexane) is passed through the cartridge to desorb the analyte, which is collected for analysis. nih.govmdpi.com

Table 3: Example SPE Method for Aromatic Hydrocarbons in Water

StepSolvent/MatrixSorbent PhaseAnalyte Behavior
Conditioning Methanol, then WaterC18-silicaSorbent activation
Loading Aqueous SampleC18-silicaAnalyte is retained
Washing WaterC18-silicaInterferences removed
Elution AcetonitrileC18-silicaAnalyte is eluted

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comenvironmentalexpress.com

To extract this compound from an aqueous sample, a water-immiscible organic solvent in which the analyte has high solubility is chosen. Common solvents include hexane, dichloromethane, or a mixture thereof. researchgate.neteajournals.org The sample and solvent are mixed vigorously in a separatory funnel, allowing the analyte to partition into the organic phase. The organic layer is then separated, dried (e.g., with anhydrous sodium sulfate), and often concentrated before GC or HPLC analysis. env.go.jpnih.gov The efficiency of the extraction can be influenced by factors such as the solvent-to-sample volume ratio, pH, and ionic strength.

Table 4: Common LLE Solvents for Extracting Non-polar VOCs from Water

Organic SolventPropertiesTypical Application
Hexane Non-polar, volatileExtraction of non-polar hydrocarbons. eajournals.org
Dichloromethane (DCM) Moderately polar, effective for a wide range of organicsWidely used for extracting semi-volatile organic compounds. nih.gov
Pentane Very non-polar, highly volatileGood for extracting highly non-polar compounds like PAHs. libretexts.org
Ethyl Acetate Moderately polarUsed for extracting a broader range of organic compounds. nih.gov

Development of Quantitative Analytical Methods

The accurate quantification of this compound in various matrices is crucial for understanding its formation, and potential applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for the determination of non-polar, volatile to semi-volatile organic compounds like substituted phenylpropenes. nih.govnih.gov Gas chromatography, particularly when coupled with a mass spectrometer (MS), offers high selectivity and sensitivity, making it a preferred method for identifying and quantifying trace levels of such analytes. tandfonline.commdpi.com HPLC, on the other hand, provides a valuable alternative, especially for samples that may not be suitable for GC analysis without derivatization. oup.comresearchgate.net

The development of a robust quantitative method involves several key stages, including the selection of an appropriate analytical technique, optimization of instrumental parameters, and rigorous validation to ensure the reliability of the results. environics.comakjournals.com For a compound like this compound, a GC-MS method would typically be developed, involving the optimization of parameters such as the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings to achieve optimal separation and detection. nih.govmdpi.com

Calibration and Validation Protocols

A cornerstone of any quantitative analytical method is the establishment of a reliable calibration model and the thorough validation of the method's performance characteristics. mtoz-biolabs.comsepscience.com This ensures that the measurements are accurate, precise, and reproducible over time.

Calibration:

The relationship between the analytical signal and the concentration of the analyte is established through calibration. environics.com For chromatographic techniques, this is typically achieved by preparing a series of standard solutions of this compound at known concentrations. youtube.com These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the corresponding concentration. mtoz-biolabs.com The linearity of this curve is a critical parameter, and it is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1. akjournals.com

A typical set of calibration standards for the quantitative analysis of this compound by GC-MS might span a concentration range relevant to the expected sample concentrations.

Calibration StandardConcentration (µg/mL)Peak Area (Arbitrary Units)
Standard 10.512,500
Standard 21.025,200
Standard 35.0126,000
Standard 410.0251,500
Standard 525.0628,000
Standard 650.01,255,000

This table represents hypothetical data for illustrative purposes.

Validation Protocols:

Method validation is a systematic process that demonstrates that an analytical method is suitable for its intended purpose. environics.comnih.gov Key validation parameters include:

Linearity: Assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. An R² value of >0.99 is generally considered acceptable. mdpi.comakjournals.com

Accuracy: Determines the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. nih.gov Recoveries are typically expected to be within a range of 80-120%. akjournals.com

Precision: Measures the degree of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov An RSD of <15% is often considered acceptable. nih.gov

Specificity/Selectivity: Ensures that the analytical signal is solely due to the analyte of interest and is not affected by the presence of other components in the sample matrix. tandfonline.commdpi.com In GC-MS, this is often confirmed by comparing the mass spectrum of the peak in the sample to that of a pure standard. mdpi.com

Validation ParameterAcceptance CriteriaHypothetical Result for this compound Analysis
Linearity (R²)> 0.990.9995
Accuracy (% Recovery)80 - 120%95.7%
Precision (Repeatability, RSD)< 15%4.2%
Precision (Intermediate, RSD)< 15%6.8%

This table represents hypothetical data for illustrative purposes.

Detection Limits and Quantification Limits

The limits of detection (LOD) and quantification (LOQ) are crucial performance characteristics of a quantitative analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govund.edu

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. chromatographyonline.com It is often estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). und.edusepscience.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is commonly determined as the concentration that gives a signal-to-noise ratio of 10:1 or can be calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). und.edusepscience.com

For the analysis of a compound like this compound by a sensitive technique such as GC-MS, the LOD and LOQ are expected to be in the low ng/mL to pg/mL range, depending on the sample matrix and the specific instrument used. doaj.orgresearchgate.net

ParameterMethod of DeterminationHypothetical Value (µg/mL)
Limit of Detection (LOD)Based on the standard deviation of the response and the slope of the calibration curve.0.15
Limit of Quantification (LOQ)Based on the standard deviation of the response and the slope of the calibration curve.0.50

This table represents hypothetical data for illustrative purposes.

Future Research Directions and Unexplored Avenues

Exploration of Stereoselective Synthetic Pathways for Chiral Derivatives

The structure of 3-(3,4-Dimethylphenyl)-2-methyl-1-propene does not inherently possess a chiral center. However, the creation of chiral derivatives through reactions at the double bond presents a viable area for future research. For instance, stereoselective epoxidation or dihydroxylation could introduce chirality, leading to compounds with potential applications in asymmetric synthesis. The development of synthetic routes to such chiral derivatives would be a novel contribution to the field. General methods for the stereoselective synthesis of substituted olefins, such as those involving allene (B1206475) hydroboration-double allylboration reaction sequences, could be adapted and explored for this specific substrate. nih.gov

Investigation of Biological Interactions (non-clinical)

The biological activities of this compound have not been reported. Future investigations could explore its interactions with various biological systems in a non-clinical context. For example, its potential as an inhibitor for industrial enzymes could be assessed. Many structurally related aromatic compounds and terpenes exhibit interesting biological activities, such as antimicrobial or insecticidal properties. nih.gov Screening for such activities in plant systems or against microbial cultures could uncover previously unknown properties.

Development of Advanced Functional Materials Incorporating the Compound's Structure

The aromatic and olefinic nature of this compound suggests its potential as a monomer or a building block for functional polymers and materials. Polymerization of the propene group could lead to new types of polystyrene-like materials with properties influenced by the dimethylphenyl substituent. Its incorporation into copolymers could be another avenue to tailor the mechanical and thermal properties of advanced materials. However, no such applications have been documented.

Enhanced Computational Modeling for Predictive Understanding of Reactivity and Properties

In the absence of extensive experimental data, computational chemistry could provide valuable insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its electronic structure, spectroscopic characteristics (NMR, IR, UV-Vis), and the thermodynamics of potential reactions. Such theoretical studies could guide future experimental work, for instance, by predicting the most likely sites for electrophilic or radical attack.

Sustainable and Circular Economy Approaches in Synthesis and Application

Future research into the synthesis of this compound should prioritize green and sustainable methodologies. This could involve the use of renewable starting materials, eco-friendly solvents, and catalytic methods to minimize waste and energy consumption. For example, exploring syntheses that avoid hazardous reagents and reduce the number of synthetic steps would align with the principles of a circular economy. Once the compound's life cycle is better understood, developing methods for its degradation or recycling would be a further step towards sustainability.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(3,4-Dimethylphenyl)-2-methyl-1-propene, and how can reaction conditions be optimized?

Answer:

  • Claisen-Schmidt Condensation : A common method involves reacting substituted acetophenones with aldehydes in ethanol under basic conditions (e.g., aqueous NaOH) to form α,β-unsaturated ketones. Adjusting substituents on the phenyl ring (e.g., methoxy, dimethyl groups) can influence yield and regioselectivity .
  • Optimization Strategies :
    • Solvent Choice : Ethanol or THF enhances solubility of aromatic intermediates.
    • Temperature Control : Room temperature minimizes side reactions (e.g., over-oxidation).
    • Catalyst Screening : Use of mild bases (e.g., NaOH) avoids decomposition of sensitive methyl groups.
  • Purity Confirmation : Post-synthesis, validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 5.5–6.5 ppm for alkene protons) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles, and substituent positions. For example, Acta Crystallographica reports analogous compounds with C–C bond lengths of ~1.48 Å for the propene chain .
  • Spectral Analysis :
    • FT-IR : Confirm alkene stretch (νC=C) at ~1600–1650 cm⁻¹ and methyl C–H bends at ~1375–1385 cm⁻¹.
    • 13C-APT NMR : Identify quaternary carbons (e.g., dimethylphenyl groups at δ 125–135 ppm) and alkene carbons (δ 120–130 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).
    • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory.
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Answer:

  • DFT Calculations :
    • HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites. For example, methyl groups may lower LUMO energy, enhancing alkene reactivity toward electrophiles.
    • Charge Distribution : Natural Bond Orbital (NBO) analysis reveals electron density at substituents (e.g., electron-donating dimethyl groups stabilize cationic intermediates) .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. How do contradictory spectroscopic or crystallographic data arise in studies of substituted propenes, and how can they be resolved?

Answer:

  • Common Contradictions :
    • NMR Splitting Patterns : Dynamic rotational barriers in substituted propenes may cause unexpected multiplicity. Use variable-temperature NMR to assess conformational stability.
    • Crystallographic Disorder : Methyl/phenyl groups may adopt multiple orientations. Refine X-ray data with occupancy factors < 1.0 .
  • Resolution Strategies :
    • Multi-Technique Cross-Validation : Combine XRD, NMR, and mass spectrometry.
    • Theoretical Modeling : Apply AIM (Atoms in Molecules) theory to validate hydrogen bonding or van der Waals interactions .

Q. What experimental designs are recommended to study the regioselectivity of electrophilic additions to this compound?

Answer:

  • Reactivity Screening :
    • Electrophiles Tested : HCl, Br₂, or epoxidizing agents.
    • Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 0°C vs. reflux) to favor Markovnikov or anti-Markovnikov products.
  • Analytical Workflow :
    • GC-MS : Monitor reaction progress and identify intermediates.
    • Isotopic Labeling : Use D₂O or 13C-labeled reagents to trace addition pathways .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

Answer:

  • Accelerated Stability Studies :
    • Temperature/Humidity Stress : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via TLC or HPLC.
    • Light Exposure : UV/Vis spectroscopy to detect photooxidation products (e.g., carbonyl formation).
  • Degradation Pathways :
    • Autoxidation : Monitor peroxide formation using iodometric titration.
    • Hydrolysis : Assess pH-dependent decomposition in buffered solutions .

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3-(3,4-Dimethylphenyl)-2-methyl-1-propene
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3-(3,4-Dimethylphenyl)-2-methyl-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.